![molecular formula C19H21BrN2O4S B3568514 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3568514.png)
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). It has been developed as a potential treatment for autoimmune diseases such as psoriasis, psoriatic arthritis, and Crohn's disease. In
Wirkmechanismus
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of TYK2, a protein involved in the signaling pathway of several cytokines that play a key role in autoimmune diseases. By blocking TYK2, 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce the levels of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. It has also been shown to reduce disease activity and inflammation in these models. In clinical trials, 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has demonstrated significant improvements in psoriasis and psoriatic arthritis symptoms, as well as a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its specificity for TYK2 and its ability to reduce the production of multiple pro-inflammatory cytokines. However, its limited solubility in water and potential for off-target effects may present challenges in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide. These include further exploration of its efficacy in other autoimmune diseases, such as Crohn's disease, as well as investigation of its potential for combination therapy with other biologic agents. Additionally, further studies on the safety and tolerability of 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide are warranted, particularly in long-term use. Finally, the development of more potent and selective TYK2 inhibitors may offer additional therapeutic options for autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating efficacy in reducing disease activity and inflammation. It has also shown promise in clinical trials, with Phase 2 studies demonstrating significant improvements in psoriasis and psoriatic arthritis symptoms.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-17-8-4-3-7-16(17)21-19(23)14-9-10-15(20)18(13-14)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJULJQWKVABZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.